molecular formula C7H6BrNO3 B2965813 5-Amino-3-bromo-2-hydroxybenzoic acid CAS No. 54669-99-7

5-Amino-3-bromo-2-hydroxybenzoic acid

Cat. No.: B2965813
CAS No.: 54669-99-7
M. Wt: 232.033
InChI Key: MKLFPGIAAXLPRB-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-hydroxybenzoic acid typically involves the bromination of 2-hydroxybenzoic acid (salicylic acid) followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromo group at the 3-position.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-Amino-3-bromo-2-hydroxybenzaldehyde.

    Reduction: Formation of 5-Amino-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-bromo-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-2-hydroxybenzoic acid
  • 5-Amino-2-hydroxybenzoic acid
  • 3-Bromo-2-hydroxybenzoic acid

Uniqueness

5-Amino-3-bromo-2-hydroxybenzoic acid is unique due to the specific arrangement of functional groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the combined effects of the amino, bromo, and hydroxy groups.

Properties

IUPAC Name

5-amino-3-bromo-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFPGIAAXLPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54669-99-7
Record name 5-amino-3-bromo-2-hydroxybenzoic acid
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